molecular formula C17H27N3O10 B13471865 Bis(oxalic acid), tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate

Bis(oxalic acid), tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate

Cat. No.: B13471865
M. Wt: 433.4 g/mol
InChI Key: XSHWJGWJCKFBLI-UHFFFAOYSA-N
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Description

Bis(oxalic acid), tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug discovery and development. The presence of both azetidine and spirocyclic motifs in its structure makes it a valuable scaffold for the synthesis of novel bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(oxalic acid), tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate involves multiple steps. One efficient synthetic route starts with the preparation of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This intermediate is then subjected to further derivatization to introduce the azetidine ring and the oxalic acid groups .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of robust reaction conditions and efficient purification techniques is crucial for large-scale production. Common industrial methods include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Bis(oxalic acid), tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound .

Scientific Research Applications

Bis(oxalic acid), tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of bis(oxalic acid), tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure and azetidine ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of bis(oxalic acid), tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate lies in its combination of spirocyclic and azetidine motifs, which provide a distinct three-dimensional structure. This unique scaffold enhances its potential as a versatile building block for the synthesis of novel bioactive molecules with improved pharmacological properties .

Properties

Molecular Formula

C17H27N3O10

Molecular Weight

433.4 g/mol

IUPAC Name

tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid

InChI

InChI=1S/C13H23N3O2.2C2H2O4/c1-12(2,3)18-11(17)16-8-13(9-16)6-15(7-13)10-4-14-5-10;2*3-1(4)2(5)6/h10,14H,4-9H2,1-3H3;2*(H,3,4)(H,5,6)

InChI Key

XSHWJGWJCKFBLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(C2)C3CNC3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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